molecular formula C7H5ClO B584762 Benzoyl Chloride-13C7 CAS No. 1346605-13-7

Benzoyl Chloride-13C7

Cat. No. B584762
M. Wt: 147.512
InChI Key: PASDCCFISLVPSO-BNUYUSEDSA-N
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Patent
US06649656B1

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Smiles
C(C)N(CC)CC.C(Cl)(Cl)Cl
Step Two
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
AMOUNT: EQUIVALENTS
YIELD: CALCULATEDPERCENTYIELD 148.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06649656B1

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Smiles
C(C)N(CC)CC.C(Cl)(Cl)Cl
Step Two
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
AMOUNT: EQUIVALENTS
YIELD: CALCULATEDPERCENTYIELD 148.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06649656B1

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Smiles
C(C)N(CC)CC.C(Cl)(Cl)Cl
Step Two
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
AMOUNT: EQUIVALENTS
YIELD: CALCULATEDPERCENTYIELD 148.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.